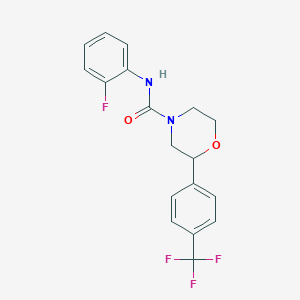
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide, commonly known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Synthesis and Structural Analysis
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide and its derivatives have been synthesized and analyzed for their structural characteristics. The crystal structures of these compounds have been determined, providing insights into their molecular configurations and potential interactions with biological targets. These compounds exhibit distinct inhibition on the proliferation of cancer cell lines, suggesting their applicability in antitumor activity research (Jiu-Fu Lu et al., 2017), (Xuechen Hao et al., 2017).
Fluorinated Organic Compounds in Medicinal Chemistry
The synthesis of fluorinated organic compounds, including N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide, is a significant area of research in medicinal chemistry. These compounds often exhibit favorable physicochemical properties for drug development, owing to the influence of fluorine substituents on affinity and stability (Amrei Deutsch et al., 2016).
Antibacterial and Antifungal Activities
Some derivatives of N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide have been evaluated for their antibacterial and antifungal activities. These studies have highlighted the potential of these compounds to serve as lead structures for the development of new antimicrobial agents (Loganathan Velupillai et al., 2015).
Radioligand Development for Medical Imaging
Derivatives of N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide have been investigated as potential radioligands for medical imaging, particularly for visualizing peripheral benzodiazepine receptors. These studies contribute to the development of noninvasive assessment tools for various neurological conditions (M. Matarrese et al., 2001).
Electrophilic Fluorination Agents
The compound and its analogs have been utilized as electrophilic fluorinating agents in organic synthesis, offering a novel approach to introduce fluorine atoms into organic molecules. This research opens up new pathways for the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals (R. Banks et al., 1996).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O2/c19-14-3-1-2-4-15(14)23-17(25)24-9-10-26-16(11-24)12-5-7-13(8-6-12)18(20,21)22/h1-8,16H,9-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFDZTXLOJRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)
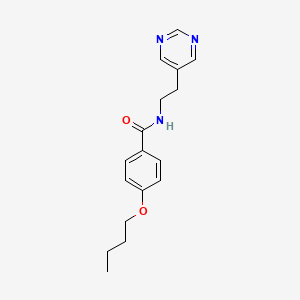
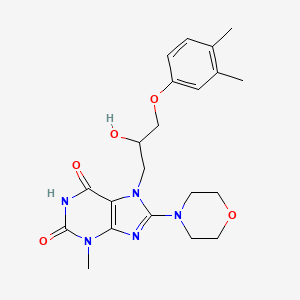
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)
![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)
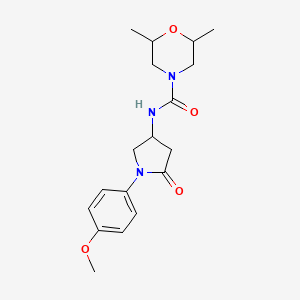

![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)
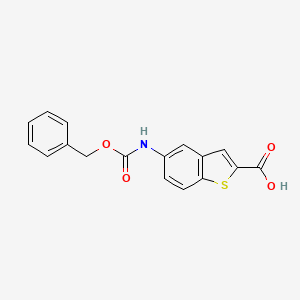
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)

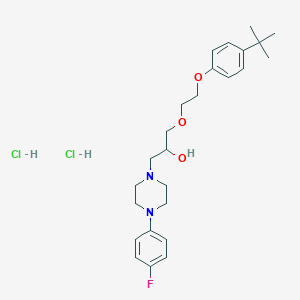
![N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2563059.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)